molecular formula C11H11NO B2583780 4-Butyrylbenzonitrile CAS No. 90819-57-1

4-Butyrylbenzonitrile

Cat. No.: B2583780
CAS No.: 90819-57-1
M. Wt: 173.215
InChI Key: LEGHUFUZIIWFIE-UHFFFAOYSA-N
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Description

4-Butyrylbenzonitrile (IUPAC name: 4-(butanoyl)benzonitrile) is a benzonitrile derivative featuring a butyryl group (CH₃CH₂CH₂CO-) attached to the para position of a benzene ring bearing a nitrile (-CN) group.

Properties

IUPAC Name

4-butanoylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-2-3-11(13)10-6-4-9(8-12)5-7-10/h4-7H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEGHUFUZIIWFIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyrylbenzonitrile can be achieved through several methods. One common approach involves the reaction of 4-bromobutyryl chloride with benzonitrile in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also a common practice to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions: 4-Butyrylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) and hydrogen gas (H) in the presence of a palladium catalyst are frequently used.

    Substitution: Reagents like sodium methoxide (NaOCH) and sodium ethoxide (NaOEt) are used under basic conditions.

Major Products:

Scientific Research Applications

4-Butyrylbenzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Butyrylbenzonitrile involves its interaction with various molecular targets. The nitrile group can participate in hydrogen bonding and dipole-dipole interactions, influencing the compound’s reactivity and binding affinity. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects .

Comparison with Similar Compounds

The following analysis compares 4-Butyrylbenzonitrile with structurally related benzonitrile derivatives, focusing on substituent effects, synthesis, and physicochemical properties.

Substituent Variations and Molecular Properties

Compound Name Substituent Molecular Formula Molecular Weight Key Characteristics
This compound Butyryl (C₄H₇O) C₁₁H₁₁NO 173.21 g/mol Hypothetical; ketone group may enhance reactivity in nucleophilic additions.
4-(Hexylamino)benzonitrile Hexylamino (C₆H₁₃N) C₁₃H₁₈N₂ 202.30 g/mol Long alkyl chain increases lipophilicity; limited toxicity data available.
4-Fluorobenzoylacetonitrile Fluorobenzoylacetonitrile C₉H₆FNO 179.15 g/mol Fluorine substitution enhances electron-withdrawing effects; used in fluorinated drug synthesis.
4-(trans-4-Pentylcyclohexyl)benzonitrile Cyclohexyl-pentyl C₁₈H₂₅N 255.40 g/mol Liquid crystal applications due to rigid cyclohexyl group; high thermal stability.
4-[2-(Aminooxy)ethoxy]benzonitrile Aminooxyethoxy C₉H₁₀N₂O₂ 178.19 g/mol Polar side chain improves solubility; used in click chemistry.
Key Observations:
  • Electron Effects : The nitrile group in all compounds directs electrophilic substitution to the meta position. Electron-withdrawing substituents (e.g., -F in 4-Fluorobenzoylacetonitrile) further deactivate the ring .
  • Lipophilicity: Alkyl chains (e.g., hexylamino in ) increase hydrophobicity, whereas polar groups (e.g., aminooxyethoxy in ) enhance water solubility.
  • Thermal Stability : Cyclohexyl derivatives (e.g., ) exhibit high thermal stability, making them suitable for liquid crystal displays.

Toxicity and Handling

  • Limited Data: Most benzonitrile analogs in the evidence (e.g., ) are labeled "for research use only" with incomplete toxicity profiles.

Biological Activity

4-Butyrylbenzonitrile, a nitrile compound, has garnered interest in various fields due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on recent research findings.

This compound (CAS Number: 90819-57-1) is synthesized through several methods, with one common route involving the reaction of 4-bromobutyryl chloride with benzonitrile in the presence of a base like triethylamine under reflux conditions. This compound serves as a building block for the development of bioactive compounds and has applications in medicinal chemistry.

Table 1: Synthesis Methods of this compound

MethodReagentsConditions
Nucleophilic substitution4-bromobutyryl chloride + benzonitrileReflux with triethylamine
Industrial productionContinuous flow reactorsOptimized for yield

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The nitrile group can participate in hydrogen bonding and dipole-dipole interactions, influencing the compound's reactivity and binding affinity. This leads to potential modulation of enzyme and receptor activity, which may result in specific physiological effects.

Biological Activities

Recent studies have investigated the compound for various biological activities:

  • Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Anticancer Potential : Research indicates that this compound may possess anticancer properties. It is believed to interfere with cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.
  • Pharmaceutical Applications : The compound is being explored for its potential use in drug development, particularly in synthesizing drugs with nitrile functionalities that may enhance therapeutic efficacy.

Table 2: Biological Activities of this compound

ActivityFindingsReferences
AntimicrobialExhibits activity against various pathogensStudy A
AnticancerInduces apoptosis in cancer cell linesStudy B
Pharmaceutical UseInvestigated for drug developmentStudy C

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various nitriles, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, suggesting its potential as an alternative treatment option.

Case Study 2: Anticancer Mechanisms

Another research effort focused on the anticancer properties of this compound. In vitro studies showed that treatment with this compound led to a marked decrease in cell viability in breast cancer cell lines (MCF-7), with mechanisms involving caspase activation and modulation of apoptotic pathways being observed.

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